5(Z),11(Z),14(Z)-Eicosatrienoic Acid

Description

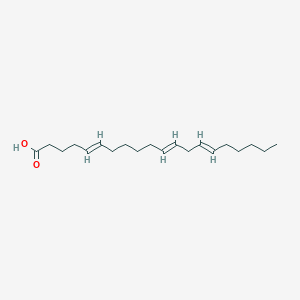

Structure

3D Structure

Properties

IUPAC Name |

(5E,11E,14E)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-CDCWTTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15541-36-3 | |

| Record name | Eicosa-5,11,14-trienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Occurrence and Distribution of 5 Z ,11 Z ,14 Z Eicosatrienoic Acid

Identification in Natural Biological Sources

The presence of 5(Z),11(Z),14(Z)-eicosatrienoic acid is not widespread, but it is a characteristic component of certain plant, aquatic, and microbial lipid profiles.

Sciadonic acid is notably found in the seed oils and leaf tissues of various gymnosperms. biocat.comcaymanchem.commedchemexpress.com It is a recognized component of maritime pine (Pinus pinaster) seed oil. biocat.comcaymanchem.commedchemexpress.com Research into the fatty acid composition of gymnosperm leaves has identified sciadonic acid as a taxonomic marker. For instance, studies have reported its presence in the leaf lipids of species such as Pinus contorta, Pinus sylvestris, and Sequoia gigantea. fatplants.net The concentration of this fatty acid can vary significantly between species.

Table 1: Presence of this compound in Select Gymnosperm Species

The distribution of this compound extends to the aquatic environment, where it has been identified in freshwater gastropods. biocat.comcaymanchem.commedchemexpress.com Non-methylene-interrupted fatty acids, a class to which sciadonic acid belongs, are recognized as common lipid components in marine invertebrates, particularly mollusks. researchgate.net These unusual fatty acids are thought to be synthesized de novo by organisms like bivalves and may play structural roles in cell membranes, potentially offering increased resistance to oxidative stress. researchgate.net

While not a typical product, certain microbial systems can be engineered to produce non-methylene-interrupted fatty acids. The oleaginous fungus Mortierella alpina, known for its commercial production of arachidonic acid, has been the subject of genetic modification studies. nih.gov Mutants of Mortierella alpina have been developed that can produce various polyunsaturated fatty acids. nih.govelsevierpure.comacs.orgwikipedia.org Although these studies often focus on other fatty acids like Mead acid, the manipulation of desaturase and elongase enzymes within these fungi demonstrates the potential for microbial biosynthesis of specific fatty acid structures. nih.govelsevierpure.com The biosynthesis of fatty acids in oleaginous fungi is a complex process involving multiple enzymatic steps, starting from a carbon source like glucose to build the fatty acid chains. nih.govfrontiersin.org

Endogenous Presence in Mammalian Biological Matrices

Under normal physiological conditions, this compound is typically below the limits of detection in mammalian tissues. nih.gov However, its presence has been noted in specific pathological contexts and following dietary administration.

A significant finding is the detection of this compound in vivo in human hormone-positive breast cancer tissue, while it remained undetectable in adjacent normal tissue. nih.govnih.gov In a pilot study, this fatty acid was identified in three out of nine breast tumor samples analyzed. nih.govnih.gov The presence of sciadonic acid in these cancer cells is linked to dysfunctional fatty acid metabolism, specifically a non-functional FADS2 enzyme (Δ6-desaturase). nih.govnih.gov This enzymatic defect alters the typical biosynthetic pathway for arachidonic acid, leading to the elongation of linoleic acid to 20:2n-6, which is then desaturated by the FADS1 enzyme (Δ5-desaturase) to form this compound. nih.gov It has also been detected in the tissues of animals fed diets containing either sciadonic acid itself or its precursor, 11,14-eicosadienoic acid. nih.gov

Table 2: Detection of this compound in Mammalian Breast Tissue

Research on the incorporation of fatty acids into cellular lipids provides insight into the potential localization of this compound. When mice were fed diets containing this fatty acid, it was found to significantly replace arachidonic acid specifically within the phosphatidylinositol (PI) lipid pool. nih.govcapes.gov.br This is noteworthy because the acyl composition of PI is generally highly resistant to dietary changes, underscoring a specific affinity. capes.gov.br In contrast, significant replacement of arachidonic acid was not observed in other major phospholipid classes like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). capes.gov.br The displacement of arachidonic acid from phospholipid pools is a proposed mechanism by which sciadonic acid may exert biological effects. biocat.comcaymanchem.commedchemexpress.com The incorporation of various fatty acids into different lipid pools, such as plasma phosphatidylcholine, platelets, and adipose tissue, occurs at different rates, reflecting their roles in transport, function, and storage. nih.gov

Biosynthesis and Enzymatic Transformations of 5 Z ,11 Z ,14 Z Eicosatrienoic Acid

De Novo Biosynthesis Pathways

The synthesis of 5(Z),11(Z),14(Z)-eicosatrienoic acid in mammals is not part of the primary pathway for long-chain polyunsaturated fatty acid synthesis but rather represents an alternative route that becomes significant under specific metabolic conditions, such as a deficiency in the Δ6-desaturase enzyme.

The final and crucial step in the biosynthesis of this compound is the introduction of a double bond at the delta-5 (Δ5) position of its immediate precursor. This reaction is catalyzed by the enzyme fatty acid desaturase 1 (FADS1), also known as Δ5-desaturase. wikipedia.orgnih.gov FADS1 is a key enzyme in the metabolism of polyunsaturated fatty acids, responsible for producing important molecules like arachidonic acid (AA) and eicosapentaenoic acid (EPA) from their respective precursors. nih.govfrontiersin.org In the context of Sciadonic Acid synthesis, FADS1 acts on 11(Z),14(Z)-eicosadienoic acid, inserting a cis double bond between the 5th and 6th carbons to yield the final product. nih.gov FADS enzymes are located in the endoplasmic reticulum and are fundamental regulators of fatty acid unsaturation. wikipedia.org

The direct C20 precursor to this compound is 11(Z),14(Z)-eicosadienoic acid. This 20-carbon fatty acid is formed through the elongation of a C18 polyunsaturated fatty acid precursor. The primary C18 substrate for this pathway is linoleic acid (9Z,12Z-octadecadienoic acid), an essential omega-6 fatty acid.

The elongation process, which adds a two-carbon unit to the carboxyl end of the fatty acid, is carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (ELOVLs). nih.gov Specifically, ELOVL5 has been identified as a key elongase responsible for the conversion of C18 PUFAs to C20 PUFAs. nih.gov Therefore, linoleic acid is elongated by ELOVL5 to produce 11(Z),14(Z)-eicosadienoic acid, which then becomes the substrate for FADS1. nih.govnih.gov

The primary metabolic pathway for linoleic acid involves an initial desaturation at the Δ6 position by the enzyme FADS2 (Δ6-desaturase), leading towards the synthesis of arachidonic acid. nih.govembopress.org However, in conditions where FADS2 activity is deficient or inhibited, this primary pathway is blocked. nih.govpeskinpharma.com

In such a state of Δ6-desaturase deficiency, linoleic acid accumulates and is shunted into an alternative metabolic pathway. nih.gov This alternative route involves the direct elongation of linoleic acid (a C18 fatty acid) to 11(Z),14(Z)-eicosadienoic acid (a C20 fatty acid), bypassing the need for Δ6 desaturation. nih.gov This newly formed C20 fatty acid is then acted upon by FADS1, which introduces a double bond at the Δ5 position, resulting in the formation of this compound. nih.govnih.gov Consequently, the presence of this compound and the related Mead acid in tissues can serve as a biochemical marker for impaired Δ6-desaturase function or essential fatty acid deficiency. proquest.com

Table 1: Biosynthesis Pathway of this compound

Metabolic Fates and Enzymatic Conversions of this compound

Once synthesized, this compound can be incorporated into membrane phospholipids (B1166683) or undergo further enzymatic conversion by systems that typically metabolize arachidonic acid.

Eicosanoids are a large family of signaling molecules, including prostaglandins (B1171923) and leukotrienes, that are generated from C20 PUFAs by the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govpoliklinika-harni.hr The primary substrate for these enzymes is arachidonic acid. Research indicates that this compound can interact with these pathways. Studies using the methyl ester of Sciadonic acid have shown it can reduce inflammatory processes by displacing arachidonic acid from phospholipid stores. caymanchem.com This displacement reduces the availability of arachidonic acid for conversion into pro-inflammatory products like prostaglandin (B15479496) E2 (a COX product) and various leukotrienes (LOX products). caymanchem.com This suggests that this compound can act as a competitive substrate or modulator of the COX and LOX enzyme systems.

Polyunsaturated fatty acids are substrates for cytochrome P450 (CYP) enzymes and lipoxygenases, which produce various hydroxylated metabolites. acs.org While direct studies on this compound are limited, the metabolism of structurally similar fatty acids provides a strong basis for its likely metabolic fate.

DHETs (Dihydroxyeicosatrienoic Acids): Arachidonic acid is metabolized by CYP epoxygenases to form epoxyeicosatrienoic acids (EETs). wikipedia.orgnih.gov These EETs are then rapidly hydrated by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgnih.gov Given its structure, this compound is a plausible substrate for CYP epoxygenases, which could attack the double bonds at the 11,12 or 14,15 positions. This would form epoxide intermediates that are subsequently converted to dihydroxy derivatives.

HETEs (Hydroxyeicosatrienoic Acids): Lipoxygenase (LOX) enzymes and certain CYP monooxygenases catalyze the insertion of a single oxygen atom to form hydroperoxy fatty acids (HPETEs), which are then reduced to hydroxyeicosatrienoic acids (HETEs). acs.org Research on mouse epidermis has identified a biosynthetic pathway that converts arachidonic acid into 12-hydroxy-5,8,14-eicosatrienoic acid, demonstrating that eicosatrienoic acids can be substrates for such hydroxylating enzymes. psu.edu This suggests that this compound could similarly be converted to various mono-hydroxylated derivatives by LOX or CYP enzymes.

Table 2: Potential Metabolic Conversions of this compound

Formation of Epoxidized Derivatives (EETs)

The metabolism of this compound, also known as Mead acid, by cytochrome P450 (CYP) epoxygenases results in the formation of epoxyeicosatrienoic acids (EETs). wikipedia.org These enzymes introduce an epoxide group at one of the double bonds of the fatty acid. Specifically, CYP epoxygenases can convert Mead acid into four different regioisomeric EETs. springermedizin.de The primary enzymes responsible for the epoxidation of polyunsaturated fatty acids like arachidonic acid are CYP2C8, CYP2C9, and CYP2J2, which suggests their involvement in Mead acid metabolism as well. springermedizin.denih.govwikipedia.org

These resulting EETs are bioactive lipid mediators. nih.gov However, their biological activity is often terminated by conversion to their corresponding dihydroxyeicosatrienoic acids (DHETs) through the action of soluble epoxide hydrolase (sEH). nih.govpnas.orgatsjournals.org Inhibition of sEH can, therefore, prolong the effects of EETs. nih.govpnas.org While 14,15-EET is a preferred substrate for sEH, 5,6-EET is a poor substrate for this enzyme. nih.gov

Formation of Oxo-Derivatives (Oxo-ETEs) and Related Metabolites (e.g., 5-Oxo-20:3 from Mead Acid)

Mead acid can be metabolized via the 5-lipoxygenase (5-LOX) pathway to produce 5-hydroxyeicosatrienoic acid (5-HETrE). wikipedia.orgnih.gov This intermediate is then further oxidized to 5-oxoeicosatrienoic acid (5-oxo-ETrE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). wikipedia.orgwikipedia.org 5-HEDH is an NADP+-dependent enzyme that efficiently oxidizes long-chain unsaturated fatty acids with a hydroxyl group at carbon 5 and a trans double bond at carbon 6. wikipedia.org

The product, 5-oxo-ETrE, is a potent chemoattractant for human blood eosinophils and neutrophils, exhibiting a potency similar to its arachidonic acid-derived counterpart, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). wikipedia.orgnih.gov This suggests that 5-oxo-ETrE may act as a mediator in allergic and inflammatory responses. wikipedia.org The formation of 5-oxo-ETE from 5-HETE has been observed in various cancer cell lines, and this process can be enhanced by oxidative stress. nih.gov

Hepoxilin Biosynthesis and Other Complex Lipid Mediators

Hepoxilins, a class of epoxy alcohol derivatives, can be synthesized from Mead acid through the action of lipoxygenase enzymes. wikipedia.orgnih.gov Specifically, the 12-lipoxygenase (12-LOX) pathway can convert Mead acid into hepoxilins. nih.gov Additionally, the 15-lipoxygenase (15-LOX) pathway can also lead to the formation of hepoxilin regioisomers. For instance, ALOX15 can metabolize arachidonic acid to form 14,15-HxA3 and 14,15-HxB3. wikipedia.org While the direct synthesis of specific hepoxilins from Mead acid is not extensively detailed in the provided results, the known activity of these enzymes on similar polyunsaturated fatty acids suggests this metabolic route. wikipedia.orgwikipedia.org The formation of hepoxilins can be stereospecific, and they can be further metabolized by soluble epoxide hydrolase to form trioxilins. wikipedia.orgnih.gov

Involvement of Specific Enzymes (e.g., Lipoxygenases, Cyclooxygenases, Cytochrome P450, 5-Hydroxyeicosanoid Dehydrogenase, Soluble Epoxide Hydrolase, Glutathione S-transferases, ALOX15)

The metabolic fate of Mead acid is determined by a variety of enzymes, leading to the production of a diverse array of bioactive lipid mediators. nih.gov

Lipoxygenases (LOXs) : These enzymes are key in the initial oxygenation of Mead acid.

5-Lipoxygenase (5-LOX) metabolizes Mead acid to 5-HETrE, the precursor to 5-oxo-ETrE. wikipedia.orgnih.gov

12-Lipoxygenase (12-LOX) is involved in the synthesis of hepoxilins from Mead acid. nih.gov

15-Lipoxygenase (ALOX15) can also act on Mead acid, producing various hydroxylated derivatives. nih.gov ALOX15 is also capable of converting hydroperoxy fatty acids into epoxy leukotrienes. nih.gov

Cyclooxygenases (COXs) : While primarily known for their role in prostaglandin synthesis from arachidonic acid, COX enzymes can also metabolize Mead acid, although it is considered a weaker substrate. wikipedia.orgresearchgate.net

Cytochrome P450 (CYP) : CYP epoxygenases, including CYP2C8, CYP2C9, and CYP2J2, are responsible for converting Mead acid into its corresponding EETs. wikipedia.orgspringermedizin.denih.govwikipedia.org

5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) : This enzyme specifically catalyzes the oxidation of 5-HETrE to the potent chemoattractant 5-oxo-ETrE. wikipedia.orgwikipedia.org It shows selectivity for 5S-hydroxy fatty acids with a chain length of at least 16 carbons. nih.gov

Soluble Epoxide Hydrolase (sEH) : This enzyme plays a crucial role in the deactivation of EETs by converting them to their corresponding diols (DHETs). nih.govpnas.orgatsjournals.org It is also involved in the metabolism of hepoxilins to trioxilins. wikipedia.org

Glutathione S-transferases (GSTs) : These enzymes are involved in the further metabolism of hepoxilins. For example, GST M1-1 and GST P1-1 can catalyze the conversion of 14,15-HxA3 to glutathione-conjugated metabolites. nih.gov

ALOX15 : As a specific lipoxygenase, ALOX15 is involved in the formation of 15-series hydroxyeicosatrienoic acids from Mead acid and can also contribute to hepoxilin biosynthesis. wikipedia.orgnih.gov

Interactive Data Tables

Enzymatic Transformations of this compound

| Enzyme | Substrate (Mead Acid Derivative) | Product(s) |

|---|---|---|

| Cytochrome P450 Epoxygenases | This compound | Epoxyeicosatrienoic acids (EETs) wikipedia.org |

| 5-Lipoxygenase (5-LOX) | This compound | 5-Hydroxyeicosatrienoic acid (5-HETrE) wikipedia.orgnih.gov |

| 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5-Hydroxyeicosatrienoic acid (5-HETrE) | 5-Oxoeicosatrienoic acid (5-oxo-ETrE) wikipedia.orgwikipedia.org |

| 12-Lipoxygenase (12-LOX) | This compound | Hepoxilins nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Epoxyeicosatrienoic acids (EETs) | Dihydroxyeicosatrienoic acids (DHETs) nih.govpnas.orgatsjournals.org |

| Soluble Epoxide Hydrolase (sEH) | Hepoxilins | Trioxilins wikipedia.org |

| Glutathione S-transferases (GSTs) | 14,15-Hepoxilin A3 (14,15-HxA3) | Glutathione-conjugated hepoxilins nih.gov |

| 15-Lipoxygenase (ALOX15) | This compound | 15-series Hydroxyeicosatrienoic acids, Hepoxilins wikipedia.orgnih.gov |

Biological Roles and Mechanistic Actions of 5 Z ,11 Z ,14 Z Eicosatrienoic Acid

Modulation of Endogenous Eicosanoid Production

5(Z),11(Z),14(Z)-Eicosatrienoic acid, commonly known as sciadonic acid, is a polyunsaturated fatty acid that exerts significant influence over the production of endogenous eicosanoids, which are critical signaling molecules in inflammatory processes. Its primary mechanism of action involves altering the availability of arachidonic acid (ARA), the principal precursor for the synthesis of potent pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Mechanisms of Displacement of Arachidonic Acid from Cellular Lipid Pools

The modulatory effect of sciadonic acid begins with its incorporation into cellular membranes, where it competes with and displaces arachidonic acid. This displacement is rooted in the structural similarity between the two fatty acids. wikipedia.orgbalsinde.org Sciadonic acid is a 20-carbon fatty acid structurally analogous to arachidonic acid, which allows it to be recognized by the same enzymatic machinery responsible for esterifying fatty acids into the phospholipid bilayer of cell membranes. balsinde.orgresearchgate.net

Research has shown that sciadonic acid is effectively incorporated into cellular phospholipids (B1166683), including the phosphatidylinositol (PI) pool, which is a critical source of ARA for signaling events. nih.govtokushima-u.ac.jp By occupying positions within membrane phospholipids that would otherwise be held by ARA, sciadonic acid effectively lowers the concentration of the substrate available to phospholipase enzymes. wikipedia.orgnih.govfrontiersin.org When a cell receives an inflammatory stimulus, phospholipases cleave fatty acids from the membrane to initiate eicosanoid synthesis. The reduced abundance of ARA in these lipid pools directly curtails the subsequent production of pro-inflammatory signaling molecules. nih.gov Studies in murine macrophages and other cell types have confirmed that supplementation with sciadonic acid leads to a significant reduction in cellular ARA levels. sci-hub.se

Differential Effects on Downstream Inflammatory Mediator Synthesis (e.g., Prostaglandin (B15479496) E2, Leukotrienes)

The displacement of arachidonic acid by sciadonic acid has profound differential effects on the synthesis of downstream inflammatory mediators. By limiting the availability of the ARA substrate, sciadonic acid directly reduces the output of key enzymes in the eicosanoid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).

A crucial structural feature of sciadonic acid is the absence of a double bond at the delta-8 position, which is present in arachidonic acid. preprints.orgnih.govnih.gov This internal Δ8 double bond is a structural requirement for the enzymatic conversion of ARA into foundational eicosanoids like prostaglandins and leukotrienes. preprints.orgnih.govpreprints.org Consequently, sciadonic acid itself is not a substrate for the synthesis of these classical eicosanoids, acting as a competitive inhibitor that occupies the enzymes' active sites and replaces the proper substrate. nih.gov

Prostaglandin E2 (PGE2): Numerous studies have demonstrated that sciadonic acid effectively suppresses the production of Prostaglandin E2, a key mediator of inflammation, pain, and fever. In cultured human skin keratinocytes and murine macrophages, the introduction of sciadonic acid leads to a dramatic decrease in PGE2 levels. wikipedia.orgnih.gov This reduction is attributed to both the displacement of ARA from phospholipid pools and the direct inhibition of COX-2, the inducible enzyme responsible for PGE2 production during inflammation. frontiersin.orgrsc.orgnih.gov Research in mouse macrophages has shown that supplementation with sciadonic acid can decrease the production of PGE2 by 4-29%. rsc.org

| Parameter/Mediator | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Cellular Arachidonic Acid (ARA) | Reduction | Competitive incorporation into cellular phospholipids. | sci-hub.se |

| Prostaglandin E2 (PGE2) | Reduction | Reduced ARA substrate; Inhibition of COX-2. | sci-hub.se |

| Tumor Necrosis Factor-α (TNF-α) | Reduction | Modulation of NF-κB and MAPK signaling pathways. | sci-hub.sesciopen.com |

| Interleukin-6 (IL-6) | Reduction | Modulation of NF-κB and MAPK signaling pathways. | sci-hub.sesciopen.com |

| Nitric Oxide (NO) | Reduction | Presumed inhibition of inducible nitric oxide synthase (iNOS). | sci-hub.sersc.org |

Cellular Signaling Pathways and Receptor Interactions

The influence of sciadonic acid extends to the modulation of cellular signaling cascades, primarily through its indirect action on pathways normally governed by arachidonic acid metabolites. By altering the lipid composition of cell membranes and reducing the pool of available ARA, sciadonic acid attenuates the signaling of potent lipid mediators that rely on G protein-coupled receptors.

Regulation of Specific G Protein-Coupled Receptors (e.g., OXE Receptor for Metabolites)

A key pathway indirectly regulated by sciadonic acid involves the OXE receptor, a G protein-coupled receptor (GPCR) that is potently activated by 5-oxo-eicosatetraenoic acid (5-oxo-ETE). 5-oxo-ETE is a powerful chemoattractant for inflammatory cells, particularly eosinophils, and is synthesized from ARA via the 5-lipoxygenase pathway.

The mechanism of regulation by sciadonic acid is indirect:

Sciadonic acid displaces ARA from cellular phospholipids.

This reduces the amount of ARA available for conversion by 5-lipoxygenase into 5-Hydroxyeicosatetraenoic acid (5-HETE).

Consequently, the production of the 5-HETE metabolite, 5-oxo-ETE, is diminished.

With lower levels of the endogenous ligand (5-oxo-ETE), activation of the OXE receptor is attenuated, leading to a dampened inflammatory response.

Therefore, while sciadonic acid may not bind directly to the OXE receptor, its ability to suppress the upstream production of the receptor's natural ligand constitutes a significant regulatory action.

Impact on Intracellular Calcium Mobilization and Signal Transduction

Signal transduction through many GPCRs, including the OXE receptor, involves the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger. The binding of 5-oxo-ETE to the OXE receptor triggers a cascade that leads to the release of calcium from intracellular stores, activating a host of downstream cellular processes. By reducing the formation of 5-oxo-ETE, sciadonic acid indirectly mitigates this calcium mobilization and subsequent signal transduction.

Interestingly, separate research has indicated that sciadonic acid itself may possess direct signaling capabilities. One study showed that sciadonic acid can induce a rise in intracellular calcium levels in neuroblastoma-glioma hybrid cells by interacting with the CB1 cannabinoid receptor, another type of GPCR. sec.gov This suggests a dual role for sciadonic acid: indirectly dampening calcium signals via the OXE receptor pathway while potentially activating calcium signals through other receptor systems.

Influence on Cellular Phenotypes and Responses (e.g., Chemoattraction, Actin Polymerization)

The ultimate consequence of modulating these signaling pathways is a change in cellular behavior and phenotype. The signaling axis of 5-oxo-ETE and the OXE receptor is a powerful driver of chemoattraction, the process by which inflammatory cells are recruited to sites of injury or infection. This process is dependent on dynamic changes to the cell's cytoskeleton, particularly the polymerization of actin.

| Cellular Response | Key Mediator | Receptor | Effect of Pathway Activation | Anticipated Effect of Sciadonic Acid |

|---|---|---|---|---|

| Chemoattraction | 5-oxo-ETE | OXE Receptor | Recruitment of inflammatory cells (e.g., eosinophils, neutrophils). | Attenuation |

| Intracellular Calcium Mobilization | 5-oxo-ETE | OXE Receptor | Activation of downstream signaling cascades. | Attenuation |

| Actin Polymerization | 5-oxo-ETE | OXE Receptor | Enables cell migration and establishment of polarity. | Attenuation |

| Inflammatory Mediator Release | Arachidonic Acid | N/A (Enzymatic) | Production of Prostaglandin E2 and Leukotrienes. | Reduction |

Interplay with Vascular Endothelial Growth Factor (VEGF)-Activated Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. The VEGF-activated signaling cascade involves the metabolism of arachidonic acid by cytochrome P-450 (CYP) epoxygenases to form epoxyeicosatrienoic acids (EETs) nih.govnih.govresearchgate.net. These EETs act as second messengers, promoting endothelial cell proliferation, migration, and angiogenesis nih.govnih.govresearchgate.net. Studies have shown that VEGF stimulation increases the expression of CYP2C8, an enzyme that produces EETs from arachidonic acid, leading to increased intracellular EET levels and subsequent tube formation by endothelial cells nih.govnih.gov. This process is a key component of the angiogenic response initiated by VEGF nih.govresearchgate.net.

This compound, also known as sciadonic acid, is recognized for its ability to displace arachidonic acid from cellular phospholipid pools medchemexpress.comcaymanchem.com. By competing with and reducing the available pool of arachidonic acid, sciadonic acid can modulate the production of arachidonic acid-derived inflammatory mediators nih.gov. Given that the VEGF signaling pathway for angiogenesis is dependent on the metabolism of arachidonic acid into EETs, the displacement of arachidonic acid by sciadonic acid suggests a potential point of interplay. A reduction in the substrate (arachidonic acid) could theoretically lead to decreased production of EETs, thereby potentially modulating the angiogenic response triggered by VEGF. However, direct studies specifically investigating the effects of this compound on the VEGF-activated signaling cascade have not been extensively reported in the currently available scientific literature.

Contribution to Cellular Lipid Homeostasis and Metabolism

Cholesterol efflux, the process of removing cholesterol from cells, is a critical step in maintaining cellular lipid homeostasis. In vitro studies utilizing cellular models have demonstrated that this compound can influence this process. Specifically, research has shown that this fatty acid diminishes cholesterol efflux from cells medchemexpress.comcaymanchem.com. This effect was observed in studies using maritime pine seed oil (MPSO), a natural source rich in this compound caymanchem.com.

| Model System | Compound Source | Observed Effect on Cholesterol Efflux |

| In vitro cellular models | Maritime Pine Seed Oil (MPSO) | Diminished cholesterol efflux medchemexpress.comcaymanchem.com |

The impact of this compound on lipoprotein metabolism has been investigated in animal models. In studies involving transgenic mice that express human apolipoprotein A1 (ApoA1), the primary protein component of high-density lipoprotein (HDL), dietary supplementation with this fatty acid led to notable changes in lipid profiles medchemexpress.comcaymanchem.com. Specifically, the inclusion of maritime pine seed oil, containing sciadonic acid, in the diet resulted in a reduction of both HDL and ApoA1 levels in these transgenic models medchemexpress.comcaymanchem.com.

| Animal Model | Dietary Supplement | Effect on HDL Levels | Effect on Apolipoprotein A1 (ApoA1) Levels |

| Transgenic mice expressing human ApoA1 | Maritime Pine Seed Oil (MPSO) | Lowered medchemexpress.comcaymanchem.com | Lowered medchemexpress.comcaymanchem.com |

Mitochondria are essential organelles for cellular energy production and are involved in various metabolic pathways, including fatty acid oxidation mdpi.com. The composition of fatty acids in mitochondrial membranes can influence their function nih.gov. While some polyunsaturated fatty acids have been shown to affect mitochondrial function, direct research on the specific implications of this compound on mitochondrial function and replication is limited. One study on a different isomer, 11(Z),14(Z),17(Z)-eicosatrienoic acid, indicated it could support the continued replication of functional mitochondria in Saccharomyces cerevisiae medchemexpress.com. However, specific studies detailing the direct effects of this compound on mitochondrial bioenergetics, dynamics, or replication in mammalian models are not prominent in the available literature.

Roles in Specific Biological and Pathological Processes

This compound has demonstrated anti-inflammatory properties in various experimental settings nih.gov. A primary mechanism underlying this effect is its ability to compete with and displace arachidonic acid from membrane phospholipid pools medchemexpress.comcaymanchem.com. Arachidonic acid is a precursor to potent pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes portlandpress.comyoutube.comyoutube.com.

By reducing the amount of available arachidonic acid, sciadonic acid consequently lowers the production of its downstream inflammatory metabolites. For instance, topical application of the methyl ester of this compound has been shown to alleviate inflammatory processes medchemexpress.comcaymanchem.com. This effect is associated with reduced concentrations of key inflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes medchemexpress.comcaymanchem.com. The structural difference between sciadonic acid and arachidonic acid, specifically the lack of a Δ-8 double bond in sciadonic acid, is crucial as this bond is necessary for the formation of typical pro-inflammatory eicosanoids nih.gov.

| System | Form of Compound | Key Mechanistic Finding | Effect on Inflammatory Mediators |

| In vitro / Ex vivo | Methyl ester | Displaces arachidonic acid from phospholipid pools medchemexpress.comcaymanchem.com | Reduces levels of Prostaglandin E2 and Leukotrienes medchemexpress.comcaymanchem.com |

Analysis of Presence and Metabolic Derangement in Cancer Cell Metabolism (e.g., Breast Cancer)

Recent research has identified the presence of this compound in hormone-positive breast cancer tissues, a finding that is notably absent in adjacent healthy tissue. nih.gov The appearance of this unusual fatty acid is linked to a metabolic derangement in certain cancer cells, specifically the non-functional activity of the enzyme Fatty Acid Desaturase 2 (FADS2). nih.gov

The FADS2 enzyme is encoded by a gene located at the human chromosome 11q13 locus, a region frequently associated with genetic alterations in various cancers, including breast cancer. nih.govnih.gov FADS2 is responsible for introducing a double bond at the Δ6 position of linoleic acid (18:2n-6), a crucial step in the canonical biosynthesis pathway of arachidonic acid (20:4n-6). nih.gov However, in some cancer cell lines, such as the hormone-positive MCF-7 breast cancer cell line, FADS2 activity is impaired. nih.gov

This enzymatic dysfunction reroutes the metabolic pathway. Instead of Δ6 desaturation, linoleic acid undergoes elongation to eicosadienoic acid (20:2n-6). Subsequently, the Fatty Acid Desaturase 1 (FADS1) enzyme introduces a double bond at the Δ5 position, leading to the synthesis of this compound. nih.gov This stands in contrast to the normal pathway where functional FADS2 would lead to the production of arachidonic acid. nih.gov A pilot study detected sciadonic acid in three out of nine human breast tumor samples analyzed, while it was undetectable in the corresponding normal breast tissue. nih.gov

This metabolic reprogramming highlights a significant alteration in the lipid profile of hormone-positive breast cancer cells, resulting in the accumulation of a fatty acid that is not typically present in healthy breast tissue. nih.gov

| Metabolic Step | Normal Pathway (Functional FADS2) | Altered Pathway (Non-Functional FADS2 in Breast Cancer Cells) |

|---|---|---|

| Initial Substrate | Linoleic Acid (18:2n-6) | Linoleic Acid (18:2n-6) |

| Enzymatic Action | Δ6 Desaturation by FADS2 | Elongation |

| Intermediate Product | γ-Linolenic Acid (18:3n-6) | Eicosadienoic Acid (20:2n-6) |

| Subsequent Enzymatic Action | Elongation and Δ5 Desaturation by FADS1 | Δ5 Desaturation by FADS1 |

| Final Product | Arachidonic Acid (20:4n-6) | This compound (Sciadonic Acid) |

Potential Impact on Cell-Cell Signaling and Autocrine/Paracrine Regulatory Networks

The structural difference between this compound and arachidonic acid has significant implications for cell-cell signaling and the intricate autocrine and paracrine regulatory networks within the tumor microenvironment. nih.gov Arachidonic acid is the precursor to a vast array of signaling molecules known as eicosanoids, which include prostaglandins and leukotrienes. nih.gov These molecules are potent mediators in processes such as inflammation, cell proliferation, and angiogenesis, all of which are hallmarks of cancer.

The synthesis of these critical eicosanoids is dependent on the presence of a Δ8 double bond in the fatty acid precursor, which is present in arachidonic acid but notably absent in this compound. nih.govnih.gov Consequently, the substitution of arachidonic acid with sciadonic acid in the lipid pools of cancer cells is hypothesized to disrupt the normal production of prostaglandins and leukotrienes. nih.gov

This alteration in eicosanoid synthesis could have profound effects on the autocrine and paracrine signaling loops that drive tumor progression. For instance, prostaglandins produced by cancer cells can act on the same cells (autocrine signaling) or neighboring cells (paracrine signaling) to stimulate proliferation and survival. By being an unsuitable substrate for the enzymes that produce these signaling molecules, this compound may interrupt these pro-tumorigenic communication networks. nih.gov

The dysregulation of fatty acid metabolism, leading to the production of sciadonic acid, may therefore represent a mechanism by which cancer cells alter their signaling landscape. nih.gov While the precise functional consequences of the accumulation of this compound are still under investigation, its inability to be converted into key signaling eicosanoids points towards a significant impact on the communication pathways that govern cancer cell behavior and their interaction with the surrounding microenvironment. nih.govnih.gov

| Feature | Arachidonic Acid | This compound (Sciadonic Acid) |

|---|---|---|

| Chemical Formula | C20H32O2 | C20H34O2 |

| Double Bond Positions | Δ5, Δ8, Δ11, Δ14 | Δ5, Δ11, Δ14 |

| Presence of Δ8 Double Bond | Yes | No |

| Precursor for Prostaglandins and Leukotrienes | Yes | No |

Advanced Analytical Methodologies for Research on 5 Z ,11 Z ,14 Z Eicosatrienoic Acid

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 5(Z),11(Z),14(Z)-eicosatrienoic acid is its effective extraction from the biological matrix. The choice of method depends on the sample type (e.g., plasma, tissues, cells) and the need to prevent degradation or isomerization of the analyte. nih.govcaymanchem.com

Extracting lipids, including polyunsaturated fatty acids like this compound, requires separating them from other cellular components such as proteins and polar metabolites. caymanchem.comnih.gov Classic methods of liquid-liquid extraction (LLE) using solvent systems like chloroform/methanol were established by Folch and later modified by Bligh and Dyer. caymanchem.comnih.gov These methods are effective for broad lipid extraction but can be labor-intensive and may lack selectivity for specific lipid mediators. caymanchem.comnih.gov

For cellular samples, quenching metabolic activity is a crucial first step to prevent enzymatic alteration of the fatty acid profile. This is often achieved by scraping adherent cells directly into methanol, which effectively stops enzymatic reactions and lyses the cells. lipidmaps.org For tissues or biological fluids, samples should be processed immediately or snap-frozen and stored at -80°C to minimize autoxidation and hydrolysis. caymanchem.com

Modern approaches often favor Solid Phase Extraction (SPE) over LLE due to its speed, reduced solvent consumption, and higher selectivity. caymanchem.comresearchgate.net

Table 1: Comparison of Common Lipid Extraction Strategies

| Method | Principle | Advantages | Disadvantages | Applicable Matrices |

| Liquid-Liquid Extraction (LLE) | Partitioning of lipids into a non-polar organic phase, separate from a polar aqueous phase. nih.gov | Effective for a broad range of lipids, including phospholipids (B1166683) and fatty acids. caymanchem.com | Labor-intensive, high solvent volume, potential for emulsion formation, less selective for eicosanoids. caymanchem.comnih.govnih.gov | Tissues, Plasma, Cells. nih.gov |

| Protein Precipitation (PPT) | Use of organic solvents (e.g., methanol, ethanol) to denature and precipitate proteins, releasing lipids into the solvent. nih.gov | Simple and fast. | Can be unsuitable for trace-level analytes like eicosanoids due to co-precipitation. nih.gov | Plasma, Serum. nih.gov |

| Solid Phase Extraction (SPE) | Selective retention of lipids on a solid sorbent followed by elution. caymanchem.com | Rapid, reproducible, low solvent use, highly selective for target lipid classes. caymanchem.comnih.gov | Requires method development to optimize sorbent, wash, and elution steps. nih.gov | Tissues, Plasma, Serum, Cell media. caymanchem.comnih.gov |

For analysis by gas chromatography (GC) and in some cases liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is employed to improve the volatility and ionization efficiency of fatty acids.

Methyl Ester Formation: Converting the carboxylic acid group of this compound to its methyl ester is a common strategy. caymanchem.com This process, known as esterification, reduces the polarity of the molecule and improves its chromatographic behavior, particularly in GC analysis. hplc.eu

Pentafluorobenzyl (PFB) Ester Derivatization: For highly sensitive detection using mass spectrometry with electron capture atmospheric pressure chemical ionization (ECAPCI/MS), derivatizing fatty acids to their PFB esters is a powerful technique. This strategy significantly enhances the response for oxidized lipids, allowing for quantification at very low concentrations in complex biological samples. researchgate.net

SPE is a highly effective technique for concentrating and purifying lipid mediators like this compound from crude biological extracts. researchgate.netcaymanchem.com The methodology relies on the differential affinity of lipids for a solid sorbent material, typically packed in a cartridge or a 96-well plate format. nih.govnih.gov

Reversed-phase sorbents, such as C18, are commonly used. caymanchem.com A general protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes. For instance, a widely used protocol for eicosanoids involves using Strata® X or Oasis HLB columns. lipidmaps.orgnih.gov While acidification of the sample was traditionally performed to ensure fatty acids are in a neutral form, some studies have found no significant difference in recovery without this step. lipidmaps.org

Table 2: General Protocol for SPE-based Isolation of Eicosatrienoic Acids

| Step | Reagent/Solvent | Purpose | Reference |

| 1. Conditioning | Methanol, followed by Water | To activate the C18 sorbent and prepare it for an aqueous sample. | lipidmaps.orgcaymanchem.com |

| 2. Sample Loading | Biological extract (e.g., in aqueous methanol) | To retain lipids on the SPE sorbent. | lipidmaps.orgcaymanchem.com |

| 3. Wash 1 | 5-10% Aqueous Methanol | To remove highly polar, water-soluble impurities. | lipidmaps.orgnih.gov |

| 4. Wash 2 | Hexane | To elute more non-polar lipids (e.g., triglycerides) while retaining the fatty acids. | caymanchem.com |

| 5. Elution | Methanol or Methyl Formate | To recover the target analytes, including eicosatrienoic acids, from the sorbent. | lipidmaps.orgcaymanchem.com |

Chromatographic Separation Techniques

Following extraction and purification, chromatographic methods are required to separate this compound from other structurally similar fatty acids and isomers before detection and quantification. nih.govnih.gov

HPLC is a cornerstone technique for the analysis of fatty acids. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating lipids based on their hydrophobicity.

Columns: C18 columns are widely used and provide good resolution for many fatty acid mixtures. hplc.eumdpi.com For separating geometric (cis/trans) or positional isomers, columns with higher shape selectivity, such as those with cholesterol-bonded stationary phases, can offer improved performance. hplc.eu Chiral-phase columns are essential for resolving enantiomers of related eicosanoids, which is critical as different enantiomers can have distinct biological activities. nih.govnih.gov

Mobile Phase: The mobile phase typically consists of a gradient mixture of solvents like acetonitrile, methanol, and water, often with a small amount of an acidifier like formic acid (e.g., 0.02%) to ensure the carboxylic acid analytes remain protonated for better peak shape. lipidmaps.org

Table 3: Example HPLC Parameters for Eicosanoid Analysis

| Parameter | Specification | Purpose | Reference |

| System | Agilent 1260 Infinity | Standard HPLC system for chromatographic separation. | mdpi.com |

| Column | Kromasil 100-5C18 (4.6 × 250 mm) | C18 reversed-phase column for separation based on hydrophobicity. | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.02% Formic Acid | To resolve a wide range of lipids with varying polarities. | lipidmaps.org |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention times. | hplc.eu |

| Detection | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD for UV absorbance detection; MS for mass-based identification. | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC. This results in significantly higher resolution, greater sensitivity, and much faster analysis times. nih.gov These advantages are particularly valuable for lipidomics, where complex mixtures of isomers must be resolved. nih.gov

UPLC is almost always coupled with tandem mass spectrometry (UPLC-MS/MS), creating a powerful platform for the definitive identification and sensitive quantification of low-abundance lipids like this compound in intricate biological samples. lipidmaps.orgnih.gov The separation principles are similar to HPLC (typically reversed-phase), but the enhanced efficiency allows for the resolution of dozens of lipid mediators in a single, rapid analytical run. nih.gov

Mass Spectrometry for Identification, Structural Elucidation, and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the definitive technique for the analysis of eicosanoids, including this compound. nih.gov This platform offers the high sensitivity required to detect trace-level analytes and the specificity to distinguish them within a complex biological sample. nih.govsciex.com

Electrospray ionization (ESI) is the preferred ionization method for eicosanoids as it is a soft ionization technique that typically generates an intact pseudomolecular ion with minimal in-source fragmentation. For carboxylic acids like this compound, analysis is commonly performed in negative ion mode, which detects the deprotonated molecule, [M-H]⁻. lipidmaps.orgnih.gov

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and enhancing analytical specificity. In an MS/MS experiment, the [M-H]⁻ ion of the target analyte is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, producing a characteristic spectrum of product ions. lipidmaps.org The fragmentation patterns provide structural information and a highly specific "fingerprint" for the molecule. For example, while the MS/MS spectra of most eicosanoids show numerous product ions, the relative intensities of these ions often vary between isomers, which can be used to distinguish them. lipidmaps.org

For targeted analysis, a technique known as Multiple Reaction Monitoring (MRM) is employed. In MRM, the mass spectrometer is set to specifically monitor a predefined transition from a precursor ion to a product ion. This method provides exceptional sensitivity and selectivity, filtering out background noise and allowing for accurate quantification of low-abundance lipids. sciex.comlipidmaps.org

Table 1: Illustrative MRM Transitions for Eicosatrienoic Acid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 305.2 | Hypothetical fragment | Negative |

| 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid | 337 | 167 | Negative |

| 14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid | 337 | 207 | Negative |

| 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | 319 | 191 | Negative |

This table is based on data for related eicosanoids and illustrates the principles of MRM analysis. lipidmaps.org Specific product ions for this compound would be determined experimentally.

The gold standard for the accurate quantification of eicosanoids is the stable isotope dilution method. nih.govlipidmaps.org This approach involves adding a known quantity of a stable isotope-labeled (SIL) internal standard to the sample prior to extraction and analysis. The ideal SIL internal standard is structurally identical to the analyte but has a higher mass due to the incorporation of isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govscispace.com

For this compound, a deuterated analog would serve as the internal standard. Because the SIL standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression). nih.govscispace.com The mass spectrometer can distinguish between the analyte and the SIL standard based on their mass difference. By measuring the peak area ratio of the endogenous analyte to the SIL standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation or matrix effects during ionization. nih.govjianhaidulab.com This method's accuracy depends on the careful preparation of a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard. lipidmaps.org

Research on this compound benefits from both targeted and non-targeted lipidomics strategies, each serving a distinct purpose.

Targeted lipidomics focuses on the accurate quantification of a predefined list of analytes, such as this compound and its known metabolites. sciex.com These assays utilize MRM on tandem mass spectrometers, providing the highest levels of sensitivity and selectivity. sciex.commdpi.com Targeted methods are ideal for hypothesis testing, such as measuring changes in the concentration of this specific acid in response to a particular stimulus. The limits of quantification for targeted eicosanoid assays are typically in the low nanogram to picogram per milliliter range. mdpi.comnih.gov

Non-targeted lipidomics , or lipid profiling, aims to comprehensively screen a sample for as many lipids as possible in a single analysis, without pre-selecting analytes. semanticscholar.org This approach uses high-resolution mass spectrometers operating in full-scan mode to capture data on all ions within a specified mass range. mdpi.comsemanticscholar.org Non-targeted assays are powerful for discovery research, enabling the identification of novel metabolites of this compound or for exploring global changes in lipid metabolism. semanticscholar.org While generally less sensitive than targeted methods, non-targeted approaches provide a broader view of the lipidome and allow for the retrospective analysis of data for newly discovered compounds. mdpi.com

Table 2: Comparison of Targeted and Non-Targeted Lipidomics Approaches

| Feature | Targeted Lipidomics | Non-Targeted Lipidomics |

| Goal | Absolute Quantification | Profiling & Discovery |

| Scope | Predefined list of analytes | Comprehensive, all detectable analytes |

| Primary Technique | LC-MS/MS (MRM) | High-Resolution LC-MS (Full Scan) |

| Sensitivity | Very High | Moderate to High |

| Selectivity | Very High | Moderate (relies on mass accuracy and retention time) |

| Application | Hypothesis testing, biomarker validation | Hypothesis generation, biomarker discovery |

The enzymatic metabolism of polyunsaturated fatty acids is highly specific, producing distinct regio- and stereoisomers that often have different biological functions. nih.gov For example, cytochrome P450 enzymes can metabolize eicosatrienoic acids to various epoxyeicosatrienoic acid (EET) regioisomers, which are subsequently hydrolyzed to dihydroxyeicosatrienoic acids (DHETs). nih.gov

Distinguishing these isomers is a significant analytical challenge because they have identical masses and elemental compositions. Mass spectrometry alone cannot differentiate them. Therefore, effective separation prior to MS detection is critical. nih.gov

Regioisomers (isomers with functional groups at different positions) are typically separated using reversed-phase liquid chromatography (LC). The subtle differences in polarity between regioisomers allow for differential retention on the LC column, enabling them to enter the mass spectrometer at different times for individual analysis. nih.govnih.gov

Stereoisomers (enantiomers, which are non-superimposable mirror images) require chiral chromatography for separation. Chiral stationary phases interact differently with each enantiomer, resulting in distinct retention times. nih.gov This is crucial because enzymatic production is often stereoselective, whereas non-enzymatic formation through oxidative stress may produce a racemic mixture (equal amounts of both enantiomers). nih.gov

Once separated, MS/MS can help confirm the identity of the isomer, as different regioisomers can sometimes yield unique product ions upon fragmentation. nih.gov

Spectroscopic Methods for Complementary Structural Characterization

While mass spectrometry is the primary tool for analyzing this compound in biological samples, other spectroscopic techniques are essential for the unambiguous structural characterization of the pure compound, particularly when synthesizing reference standards. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. NMR is used to confirm the precise location and the Z (cis) configuration of the three double bonds, which is a defining feature of this fatty acid. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, this would include strong absorptions corresponding to the carboxylic acid O-H and C=O stretching vibrations. acs.org

These methods are not typically used for analysis in biological matrices due to their low sensitivity but are indispensable for validating the chemical structure of synthesized standards used in quantitative MS-based assays. nih.gov

Future Research Directions and Open Questions in 5 Z ,11 Z ,14 Z Eicosatrienoic Acid Studies

Discovery and Characterization of Novel Enzymes and Metabolic Pathways

The complete metabolic map of sciadonic acid is far from complete. While some enzymes involved in its synthesis have been identified, significant gaps in knowledge remain regarding its formation, degradation, and metabolic conversion.

Initial research has identified specific desaturase enzymes responsible for the biosynthesis of sciadonic acid in certain organisms. For instance, in the plant Anemone leveillei, two Δ⁵-desaturases, designated AL10 and AL21, have been shown to be involved in its synthesis. wikipedia.org The biosynthesis of sciadonic acid has also been achieved in transgenic plants by co-expressing the AL10 desaturase with a Δ⁹-elongase. wikipedia.org A critical area of future research is to explore the existence of analogous or entirely novel enzymatic pathways in other species, including mammals, where this fatty acid is not typically synthesized but has been detected in pathological states.

A particularly compelling pathway has been identified in hormone-positive breast cancer cells. These cells often exhibit non-functional FADS2 (Δ6-desaturase) activity, which alters the typical fatty acid metabolism. nih.gov This deficiency leads to the elongation of linoleic acid (18:2n-6) to 11,14-eicosadienoic acid (20:2n-6), which is then acted upon by FADS1 (Δ5-desaturase) to produce sciadonic acid. nih.gov This discovery in cancer cells opens up a major research avenue to investigate the prevalence of this alternative pathway in various cancers and to identify the specific genetic or epigenetic factors that trigger this metabolic switch. nih.gov

Furthermore, studies have shown that sciadonic acid itself can modulate metabolic pathways. In rat models, dietary sciadonic acid was found to inhibit the expression and activity of Stearoyl-CoA Desaturase 1 (SCD1), a key hepatic enzyme. nih.gov Understanding the molecular mechanism of this inhibition and its downstream consequences is a priority. It is known that sciadonic acid is not converted to arachidonic acid in higher animals, but it is incorporated into phospholipids (B1166683), suggesting it enters complex lipid networks. nih.gov Future work must focus on identifying and characterizing the full suite of elongases, desaturases, and acyltransferases that recognize sciadonic acid as a substrate and the regulatory factors that control these pathways.

Detailed Elucidation of Cellular Receptors and Signaling Networks

How sciadonic acid exerts its biological effects at a molecular level is largely unknown. A key hypothesis is that it functions by substituting for arachidonic acid in membrane phospholipids, thereby altering cellular signaling. wikipedia.org This substitution can modulate inflammatory responses by reducing the availability of arachidonic acid for the production of pro-inflammatory eicosanoids and by regulating key signaling cascades like the NF-κB and MAPK pathways. wikipedia.org However, the precise mechanisms and potential direct signaling roles of sciadonic acid remain to be elucidated.

A significant lead comes from research on NG108-15 cells, where 1-stearoyl-2-sciadonoyl-glycerol, a molecule containing sciadonic acid, was found to induce signaling through a cannabinoid CB1 receptor-dependent mechanism. nih.gov This finding strongly suggests that sciadonic acid-containing lipids can act as signaling molecules and interact with specific cellular receptors. Future research should aim to:

Confirm and expand upon the interaction with cannabinoid receptors.

Investigate whether sciadonic acid itself or its metabolites can directly bind to and activate other receptors, particularly the G-protein-coupled receptors known to be targets for eicosanoids derived from arachidonic acid. nih.gov

Explore if sciadonic acid can be a precursor to a novel class of lipid mediators, analogous to the endocannabinoids derived from arachidonic acid. nih.gov

Unraveling these signaling networks is essential to understand how sciadonic acid influences cellular behavior in both physiological and pathological contexts.

Comprehensive Analysis of Biological Roles in Diverse Physiological and Pathophysiological Contexts

Preliminary evidence suggests that sciadonic acid plays multifaceted roles, particularly in the context of disease. Its functions appear most prominent in pathological states, as it is generally found at very low or undetectable concentrations in healthy tissues. wikipedia.orgnih.gov

One of the most significant findings is the detection of sciadonic acid in human hormone-positive breast cancer tissue, while it was absent in adjacent normal tissue. nih.gov This discovery strongly implicates sciadonic acid in the pathobiology of certain cancers. Its structural similarity to arachidonic acid, but lack of the Δ8 double bond required for prostaglandin (B15479496) and leukotriene synthesis, suggests its accumulation could profoundly alter cancer cell signaling. nih.gov

Sciadonic acid has also demonstrated significant anti-inflammatory properties. wikipedia.orgmedchemexpress.com Topical application of its methyl ester can reduce inflammation, likely by displacing arachidonic acid from phospholipid pools and thereby decreasing the production of inflammatory mediators like prostaglandin E2 and leukotrienes. medchemexpress.combiocat.comcaymanchem.com In the realm of metabolic health, dietary sciadonic acid has been shown to lower plasma triglycerides in rats by inhibiting the hepatic enzyme SCD1. nih.gov Conversely, diets containing maritime pine seed oil, a primary source of sciadonic acid, were observed to lower high-density lipoprotein (HDL) and ApoA1 levels in certain mouse models. medchemexpress.combiocat.comcaymanchem.com

A comprehensive analysis is required to map these diverse roles. Future research should systematically investigate the effects of sciadonic acid in a wider range of contexts, including other types of cancer, various inflammatory conditions (e.g., arthritis, dermatitis), and metabolic disorders like nonalcoholic fatty liver disease and atherosclerosis.

Table 1: Summary of Observed Biological Roles of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid

| Biological Role | Context/Model System | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Murine macrophages; Mouse ear edema model | Reduces pro-inflammatory mediators (PGE2); Regulates NF-κB and MAPK pathways; Reduces edema. | wikipedia.orgbiocat.comcaymanchem.com |

| Cancer-associated metabolism | Human hormone-positive breast cancer tissue | Detected in tumor tissue but not adjacent healthy tissue, suggesting a role in cancer pathobiology. | nih.gov |

| Lipid Metabolism Regulation | Rats (in vivo) | Lowers plasma triglycerides by inhibiting hepatic SCD1 expression and activity. | nih.gov |

| Lipoprotein Modulation | Transgenic mice expressing human ApoA1 | Lowered high-density lipoprotein (HDL) and ApoA1 levels. | medchemexpress.combiocat.comcaymanchem.com |

| Signaling Molecule Precursor | NG108-15 cells (in vitro) | A sciadonic acid-containing glycerol (B35011) derivative activates a CB1 receptor-dependent pathway. | nih.gov |

Development of High-Resolution Analytical Techniques for Isomeric Discrimination

A major bottleneck in lipidomics, and particularly in the study of sciadonic acid, is the analytical challenge of distinguishing between numerous fatty acid isomers. Sciadonic acid (20:3 Δ5,11,14) must be accurately identified and quantified in the presence of its positional isomers, such as Mead acid (20:3 Δ5,8,11) and dihomo-γ-linolenic acid (20:3 Δ8,11,14), which have different biological activities.

Traditional gas chromatography (GC) methods, even with high-polarity columns, often struggle with the coelution of fatty acid methyl ester (FAME) isomers, making accurate identification difficult without authentic standards. rsc.org While derivatization techniques can help locate double bonds using mass spectrometry (MS), they can be complex and are not always suitable for low-abundance isomers. rsc.org

Therefore, a critical area for future research is the development and application of advanced analytical techniques with higher resolution and specificity. Promising approaches include:

Multidimensional Gas Chromatography (GCxGC): This technique offers enhanced separation power for complex mixtures of isomers. mdpi.com

Liquid Chromatography (LC) with specialized columns: Silver-ion HPLC (Ag-LC) can separate fatty acids based on the number and geometry of their double bonds. mdpi.com

Advanced Mass Spectrometry Techniques: Methods like ozone-induced dissociation (OzID) and ion mobility spectrometry (IMS) coupled with LC-MS can provide structural information, helping to pinpoint double bond locations and differentiate isomers. rsc.orgmdpi.com

The development of robust, high-throughput methods for isomeric discrimination is essential to accurately map the distribution of sciadonic acid in biological samples and to distinguish its unique metabolic pathways and functions from those of its isomers.

Table 2: Comparison of Analytical Techniques for Fatty Acid Isomer Analysis

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) with Polar Columns | Separation of FAMEs based on volatility and polarity. | Good separation for many common isomers. | Coelution is common for complex samples; relies on standards. | rsc.org |

| GC-Mass Spectrometry (GC-MS) with Derivatization | Chemical derivatization (e.g., DMOX, picolinyl esters) creates fragments that reveal double bond positions. | Provides structural information for identification. | Complex sample preparation; may not be sensitive enough for low-abundance isomers. | rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation in liquid phase based on properties like hydrophobicity. | Versatile; can be coupled with advanced MS techniques. | GC often provides superior resolution for FAME isomers. | mdpi.com |

| Ozone-Induced Dissociation (OzID) | Online reaction with ozone within the mass spectrometer cleaves at double bonds, revealing their positions. | Invaluable for identifying double bond positional isomers without derivatization. | Requires specialized instrumentation. | rsc.org |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge in the gas phase. | Can resolve isomers that are indistinguishable by MS alone. | Adds another dimension of complexity to data analysis. | mdpi.com |

Integration of Multi-Omics Data for Systems-Level Understanding of Lipid Metabolism

Given that sciadonic acid impacts multiple pathways—from fatty acid synthesis and lipid signaling to inflammation and triglyceride metabolism—a systems-level approach is imperative. Future research must move beyond single-pathway studies and integrate data from multiple "omics" platforms to build a holistic model of its biological function.

A multi-omics strategy would involve:

Genomics/Transcriptomics: To identify genetic variations (e.g., in FADS or SCD1 genes) that correlate with sciadonic acid levels and to measure how sciadonic acid alters the expression of genes involved in lipid metabolism, signaling, and inflammation. dovepress.commdpi.com

Proteomics: To quantify the abundance of key enzymes and receptors, confirming that transcript-level changes translate to functional protein changes.

Metabolomics and Lipidomics: To comprehensively profile how sciadonic acid accumulation alters the landscape of other lipids and small-molecule metabolites, providing a direct readout of its metabolic impact. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying 5(Z),11(Z),14(Z)-Eicosatrienoic Acid in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis. Prior to analysis, methyl ester derivatization is critical to enhance volatility. For example, fatty acid methyl esters (FAMEs) can be prepared using boron trifluoride-methanol, followed by separation on polar capillary columns (e.g., DB-23) to resolve geometric isomers . Cross-validation with pure standards (e.g., Cayman Chemical’s this compound) ensures accurate identification and quantification. Researchers should also report limit of detection (LOD) and limit of quantification (LOQ) to address sensitivity variations across matrices .

Q. How does this compound modulate inflammatory processes compared to arachidonic acid?

- Methodological Answer : The compound competitively displaces arachidonic acid (AA) in phospholipid membranes, reducing substrate availability for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro assays using human neutrophils or macrophage cell lines can quantify this displacement via LC-MS/MS analysis of AA and its metabolites (e.g., prostaglandin E2, leukotrienes) . Dose-response studies (e.g., 1–100 µM) should compare the IC50 of this compound against AA to establish potency. Confocal microscopy can visualize membrane lipid raft reorganization to confirm mechanistic interactions .

Q. What experimental models are suitable for studying the cholesterol-regulating effects of this compound?

- Methodological Answer : Transgenic mouse models expressing human apolipoproteins (e.g., hApoA1) are ideal for in vivo studies, as they replicate human-like lipid metabolism. Dietary supplementation with maritime pine seed oil (MPSO), a natural source of the compound, can be administered over 8–12 weeks to observe changes in high-density lipoprotein (HDL) and cholesterol efflux . Parallel in vitro assays using hepatocyte or macrophage cell lines (e.g., HepG2, THP-1) should measure ATP-binding cassette transporter A1 (ABCA1) activity via radiolabeled cholesterol efflux assays .

Advanced Research Questions

Q. What are the challenges in synthesizing this compound with high stereochemical purity, and how can these be addressed?

- Methodological Answer : Stereoselective synthesis is complicated by the three cis double bonds at positions 5, 11, and 14. Partial hydrogenation of eicosatetraenoic acid precursors risks isomerization. A safer approach involves Wittig reactions with Z-selective ylides, followed by catalytic hydrogenation to preserve geometry . Purity (>98%) must be verified via nuclear magnetic resonance (NMR; e.g., ¹³C-NMR for double bond confirmation) and silver-ion HPLC to separate stereoisomers .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Concentration : Dose ranges (e.g., 10 nM vs. 100 µM) may activate distinct pathways. Meta-analyses should normalize data to cellular viability (e.g., MTT assays) .

- Model Systems : Species-specific differences (e.g., murine vs. human macrophages) require cross-validation. CRISPR-edited cell lines (e.g., KO models for LOX/COX) can isolate target effects .

- Analytical Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) outperforms ELISA in quantifying low-abundance metabolites .

Q. What computational approaches predict the interactions of this compound with lipid-binding proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding affinities to proteins like fatty acid-binding protein 4 (FABP4) or PPARγ. Force fields (e.g., CHARMM36) must account for membrane bilayer dynamics. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) .

Safety and Reproducibility

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is flammable (GHS Category 2) and a severe eye irritant. Use explosion-proof equipment in fume hoods, and store solutions under nitrogen at -80°C to prevent oxidation . For in vivo studies, adhere to institutional biosafety protocols for lipid administration (e.g., intraperitoneal vs. oral gavage) .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Batch Consistency : Source compounds from suppliers with certified purity (e.g., Cayman Chemical, Larodan) and include lot numbers in publications .

- Data Transparency : Share raw chromatograms, NMR spectra, and statistical code in supplementary materials. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Negative Controls : Include vehicle-only (e.g., ethanol) and AA-treated groups to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.